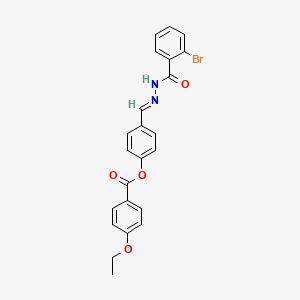![molecular formula C19H16N2O6S2 B12025688 2-[(5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12025688.png)
2-[(5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((5E)-5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid is a complex organic compound that belongs to the class of thiazolidinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5E)-5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the condensation of a thiazolidinone derivative with a furyl aldehyde under basic conditions. The reaction may proceed through the formation of an intermediate Schiff base, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to achieve high yields and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, altering the compound’s properties.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazolidinone derivatives have been studied for their antimicrobial, anti-inflammatory, and anticancer activities. The presence of the nitro and furyl groups in the compound may enhance its biological activity.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for the development of new drugs. Its potential therapeutic applications include the treatment of bacterial infections, inflammation, and cancer.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-((5E)-5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s biological activity is often mediated through the inhibition or activation of these targets, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Furyl Derivatives: Studied for their antimicrobial and anticancer activities.
Nitro Compounds: Known for their diverse biological activities.
Uniqueness
The uniqueness of 2-((5E)-5-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid lies in its combination of functional groups, which may confer unique chemical and biological properties. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C19H16N2O6S2 |
|---|---|
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
2-[(5E)-5-[[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C19H16N2O6S2/c1-3-13(18(23)24)20-17(22)16(29-19(20)28)9-11-5-7-15(27-11)12-6-4-10(2)8-14(12)21(25)26/h4-9,13H,3H2,1-2H3,(H,23,24)/b16-9+ |
InChI-Schlüssel |
BSNTVMXKBADNQE-CXUHLZMHSA-N |
Isomerische SMILES |
CCC(C(=O)O)N1C(=O)/C(=C\C2=CC=C(O2)C3=C(C=C(C=C3)C)[N+](=O)[O-])/SC1=S |
Kanonische SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)C)[N+](=O)[O-])SC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




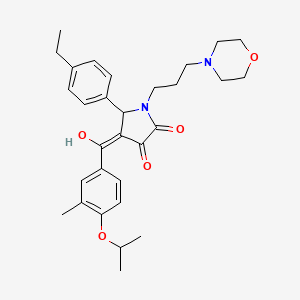
![[4-bromo-2-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12025647.png)
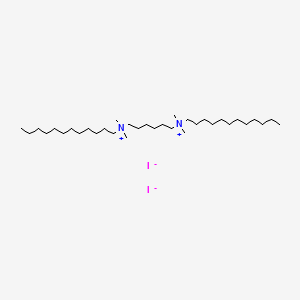
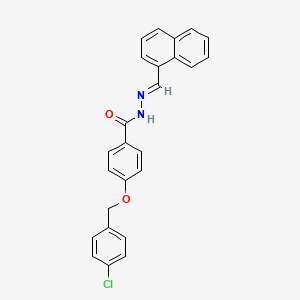
![3-(4-bromophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12025661.png)
![6-(3-bromophenyl)-2-chloro-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12025668.png)
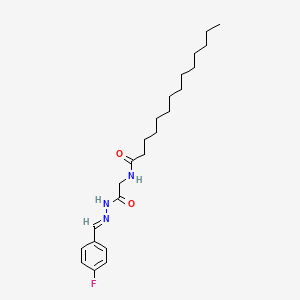
![[1-[(E)-[(2,4-dihydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate](/img/structure/B12025674.png)
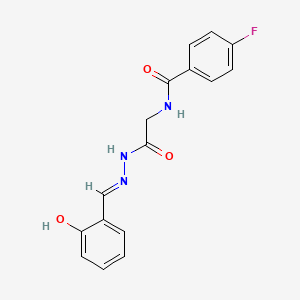
![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12025682.png)
![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12025683.png)
